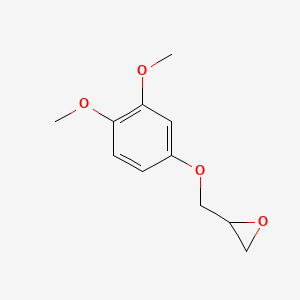
2-((3,4-Dimethoxyphenoxy)methyl)oxirane, AldrichCPR
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((3,4-Dimethoxyphenoxy)methyl)oxirane, AldrichCPR is an organic compound that belongs to the class of glycidyl ethers It is characterized by the presence of a glycidyl group attached to a 3,4-dimethoxyphenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-((3,4-Dimethoxyphenoxy)methyl)oxirane, AldrichCPR can be synthesized through the reaction of 3,4-dimethoxyphenol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction typically involves the following steps:
Epoxidation: The phenol group of 3,4-dimethoxyphenol reacts with epichlorohydrin to form the glycidyl ether.
Base Catalysis: Sodium hydroxide is used to catalyze the reaction, facilitating the formation of the glycidyl ether linkage.
Industrial Production Methods
In industrial settings, the production of 3,4-dimethoxyphenyl glycidyl ether may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of phase transfer catalysts can enhance the reaction rate and yield by facilitating the transfer of reactants between different phases.
Análisis De Reacciones Químicas
Types of Reactions
2-((3,4-Dimethoxyphenoxy)methyl)oxirane, AldrichCPR undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the glycidyl group to a diol.
Substitution: Nucleophilic substitution reactions can occur at the glycidyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the glycidyl group under mild conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Diols and reduced glycidyl derivatives.
Substitution: Various substituted ethers and derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-((3,4-Dimethoxyphenoxy)methyl)oxirane, AldrichCPR has several applications in scientific research:
Polymer Chemistry: It is used as a monomer or crosslinking agent in the synthesis of polymers with specific properties.
Pharmaceuticals: The compound can be used as an intermediate in the synthesis of bioactive molecules.
Materials Science: It is utilized in the development of advanced materials with unique mechanical and optical properties.
Biomedical Applications: The compound’s derivatives are explored for their potential use in drug delivery systems and as biocompatible materials.
Mecanismo De Acción
The mechanism of action of 3,4-dimethoxyphenyl glycidyl ether involves the reactivity of the glycidyl group. The epoxide ring in the glycidyl group is highly reactive and can undergo ring-opening reactions with various nucleophiles. This reactivity is exploited in the synthesis of polymers and other derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile reacting with the glycidyl group.
Comparación Con Compuestos Similares
Similar Compounds
3,4-Dimethoxyphenylethylamine: An aromatic ether with similar structural features but different functional groups.
Glycidyl ethers of quercetin: Compounds with glycidyl groups attached to different positions on the phenyl ring.
Uniqueness
2-((3,4-Dimethoxyphenoxy)methyl)oxirane, AldrichCPR is unique due to the presence of both methoxy groups and a glycidyl group on the phenyl ring. This combination imparts specific reactivity and properties that are valuable in various applications, distinguishing it from other glycidyl ethers and aromatic compounds.
Propiedades
Fórmula molecular |
C11H14O4 |
|---|---|
Peso molecular |
210.23 g/mol |
Nombre IUPAC |
2-[(3,4-dimethoxyphenoxy)methyl]oxirane |
InChI |
InChI=1S/C11H14O4/c1-12-10-4-3-8(5-11(10)13-2)14-6-9-7-15-9/h3-5,9H,6-7H2,1-2H3 |
Clave InChI |
NXZRPCSZNMYJTR-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)OCC2CO2)OC |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
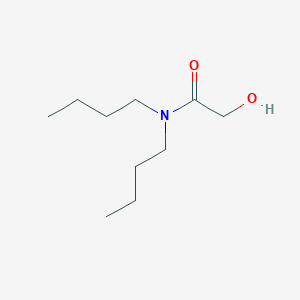
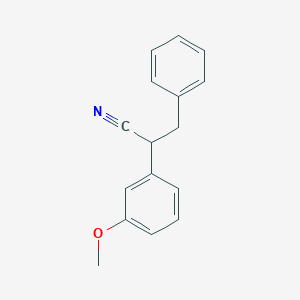
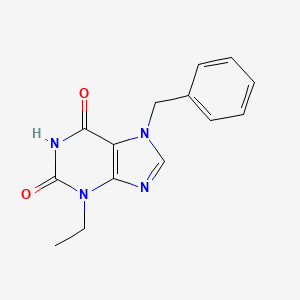
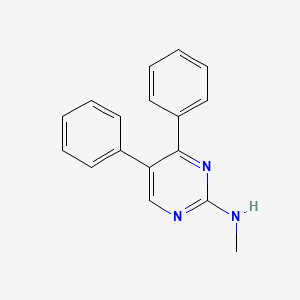
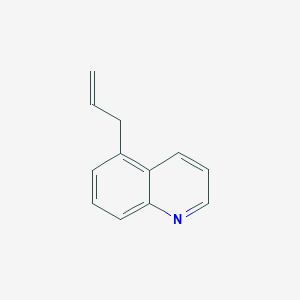
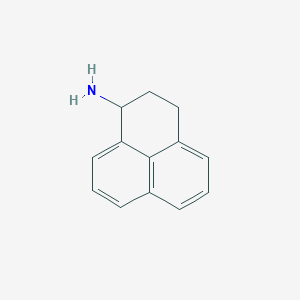
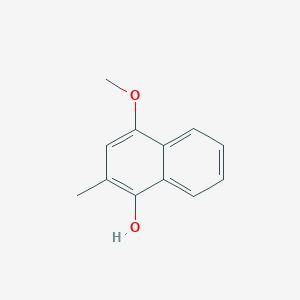
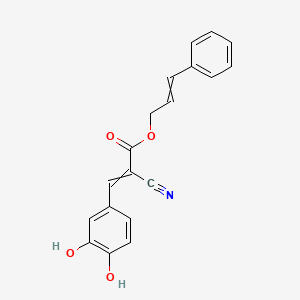
![N-[3,5-bis(trifluoromethyl)phenyl]-2-hydroxy-5-nitro-benzamide](/img/structure/B8600588.png)
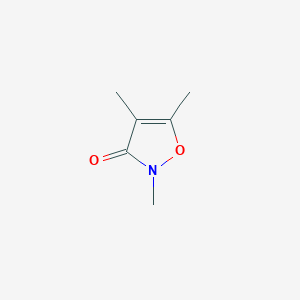
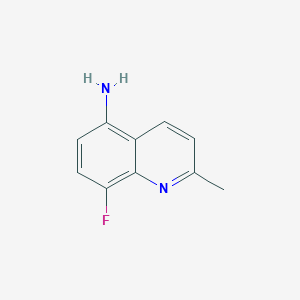
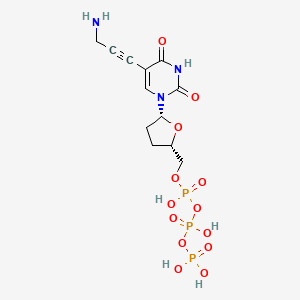
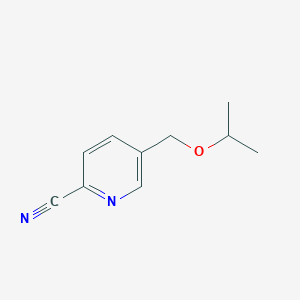
![2-Chloro-4-[2-(hydroxyimino)acetamido]benzoic acid](/img/structure/B8600603.png)
